4-(Trimethylstannyl)butanoic acid
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Overview
Description
4-(Trimethylstannyl)butanoic acid is an organotin compound characterized by the presence of a trimethylstannyl group attached to the fourth carbon of a butanoic acid chain. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trimethylstannyl)butanoic acid typically involves the reaction of butanoic acid derivatives with trimethyltin reagents. One common method includes the use of α,β-acetylenic aldehydes and ketones, which are converted into (Z)-4-(trimethylstannyl)buta-1,3-dienes through a two-step process involving (Me3Sn)2 and (Ph3P)4Pd, followed by Ph3PCH2 .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-(Trimethylstannyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Replacement of the trimethylstannyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Jones reagent (CrO3-H2SO4) for converting alcohols to carboxylic acids.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing carboxylic acids to alcohols.
Substitution: Palladium-catalyzed cross-coupling reactions for replacing the trimethylstannyl group.
Major Products:
Oxidation: Butanoic acid derivatives.
Reduction: Butanol or butane.
Substitution: Various substituted butanoic acids depending on the reagents used.
Scientific Research Applications
4-(Trimethylstannyl)butanoic acid finds applications in several scientific fields:
Chemistry: Used as an intermediate in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Trimethylstannyl)butanoic acid involves its interaction with various molecular targets. For instance, it can act as a cholinesterase inhibitor and histone deacetylase inhibitor, affecting neurotransmission and gene expression . The trimethylstannyl group plays a crucial role in these interactions, facilitating the compound’s binding to specific enzymes and receptors.
Comparison with Similar Compounds
Butanoic acid: A simple carboxylic acid with similar structural features but lacking the trimethylstannyl group.
Trimethylstannyl derivatives: Compounds with trimethylstannyl groups attached to different carbon chains or functional groups.
Properties
CAS No. |
61222-18-2 |
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Molecular Formula |
C7H16O2Sn |
Molecular Weight |
250.91 g/mol |
IUPAC Name |
4-trimethylstannylbutanoic acid |
InChI |
InChI=1S/C4H7O2.3CH3.Sn/c1-2-3-4(5)6;;;;/h1-3H2,(H,5,6);3*1H3; |
InChI Key |
JSRYBMLFCTWLJI-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)CCCC(=O)O |
Origin of Product |
United States |
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